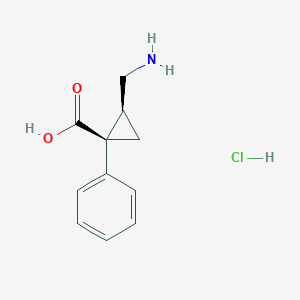

cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid hydrochloride

Description

cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid hydrochloride (CAS: 105310-28-9) is a cyclopropane-derived compound featuring a phenyl group, an aminomethyl substituent, and a carboxylic acid moiety in its cis configuration, stabilized as a hydrochloride salt. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.69 g/mol and a calculated LogP value of 2.49, indicating moderate lipophilicity .

This compound is a key intermediate in the synthesis of milnacipran hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI) used clinically for fibromyalgia and major depressive disorder . The cis stereochemistry of the cyclopropane ring is critical for its pharmacological activity, as it mimics the conformation of neurotransmitters like serotonin and norepinephrine .

Properties

IUPAC Name |

2-(aminomethyl)-1-phenylcyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c12-7-9-6-11(9,10(13)14)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNYHWIQTFJBEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C(=O)O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105310-28-9 | |

| Record name | 2-(aminomethyl)-1-phenylcyclopropane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Phenylacetonitrile-Based Cycloalkylation

The foundational method involves cycloalkylation of phenylacetonitrile with epichlorohydrin under strongly basic conditions. As detailed in CN100408551C , sodium amide (NaNH₂) facilitates ring closure at 0–5°C in toluene, yielding a mixture of (1R*,2S*)- and (1S*,2S*)-2-hydroxymethyl-1-phenylcyclopropanecarboxylic acid (I). Acidic workup isolates the cis isomer (II) via selective crystallization. Key steps include:

-

Bromination : Treatment of (II) with hydrobromic acid (48% HBr) in acetic acid at 50–100°C produces 2-bromomethyl-1-phenylcyclopropanecarboxylic acid (III).

-

Amination : Reaction of (III) with diethylamine in dichloromethane forms the tertiary amine intermediate (IV), which undergoes Gabriel synthesis with phthalimide to introduce the primary amine.

-

Hydrochloride Formation : Hydrazinolysis removes the phthaloyl group, followed by HCl treatment to yield the final hydrochloride salt.

Critical Parameters :

-

Temperature control during cycloalkylation (<5°C) minimizes side reactions.

-

Bromination efficiency depends on HBr concentration and reaction time (6–12 hours).

Styrene-Diazoacetate Cycloaddition

Copper-Catalyzed Cyclopropanation

A widely cited approach employs styrene and ethyl diazoacetate in the presence of Cu(acac)₂ to form cis/trans-ethyl-2-phenylcyclopropanecarboxylate. As reported in PMC2832311 , this method achieves a 2:1 trans/cis ratio, necessitating chromatographic separation. Hydrolysis with NaOH yields the carboxylic acid, which is subsequently converted to the amine via Curtius rearrangement or Hofmann degradation.

Optimization Insights :

-

Catalyst Loading : 5 mol% Cu(acac)₂ maximizes cyclopropane yield (78–82%).

-

Solvent Effects : Dichloroethane enhances diastereoselectivity compared to toluene.

Asymmetric Synthesis for Enantiomeric Enrichment

Chiral Resolution via Diastereomeric Salts

Racemic cis-2-(aminomethyl)-1-phenylcyclopropanecarboxylic acid is resolved using (R)-phenylglycinol. The carboxylic acid intermediate (II) is coupled with the chiral auxiliary, forming diastereomeric amides separable by silica gel chromatography. Acidic cleavage (HCl/EtOH) recovers enantiomerically pure cis isomer, achieving >98% ee.

Data Table 1: Comparative Reaction Conditions

Alternative Routes via Ylide Intermediates

Sulfur Ylide-Mediated Cyclopropanation

EP3617181A1 discloses a diazo-free method using sulfur ylides (e.g., dimethyloxosulfonium methylide) for trans-selective cyclopropanation. While primarily targeting trans isomers, modifying the ylide structure (e.g., using chiral sulfoxides) enables cis selectivity. The carboxylic acid is then functionalized via reductive amination.

Advantages :

Challenges and Mitigation Strategies

Stereochemical Drift During Amination

The basic conditions of Gabriel synthesis may epimerize the cis configuration. Mitigation involves:

Purification of Hydrochloride Salt

Crystallization from ethanol/ether mixtures (4:1 v/v) removes residual phthalimide byproducts, enhancing purity to >99%.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Copper catalysts from cyclopropanation steps are recovered via aqueous extraction (EDTA wash) and reused for 3–5 batches without yield loss.

Waste Stream Management

Bromination byproducts (e.g., HBr gas) are neutralized with NaOH scrubbers, aligning with green chemistry principles.

Recent Advances (2024–2025)

Chemical Reactions Analysis

cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Organic Chemistry:

- Building Block for Complex Molecules: cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid hydrochloride serves as a fundamental building block in the synthesis of more complex organic compounds. Its structure allows for various chemical modifications that are essential in synthetic chemistry.

2. Pharmacology:

- Potential Drug Development: The compound is being investigated for its pharmacological properties, particularly as a precursor in designing drugs targeting specific biological pathways. Its structural features make it a candidate for modulating interactions with biological molecules such as enzymes and receptors .

3. Neuropharmacology:

- GABA Receptor Modulation: Studies have demonstrated that this compound can effectively modulate GABA receptor activity, indicating its potential role in treating neurological disorders.

4. Selective Receptor Agonism:

- 5-HT2C Receptor Agonists: Research indicates that derivatives of this compound can act as selective agonists for the 5-HT2C receptor, which is relevant in the treatment of obesity and mood disorders .

Case Studies

GABA Receptor Modulation:

A notable study involving Xenopus laevis oocytes expressing GABA receptors showed that this compound could effectively modulate receptor activity, suggesting therapeutic applications in neuropharmacology.

Synthesis and Derivative Analysis:

Research focused on synthesizing related cyclopropane derivatives has revealed that modifications to the aminomethyl group can enhance receptor selectivity and potency. This finding opens avenues for developing targeted therapies based on this compound .

Mechanism of Action

The mechanism of action of cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Aminocyclopropanecarboxylic Acid (ACC)

cis-2-(4-Chlorophenyl)-trans-3-phenyl-r-1-aminocyclopropanecarboxylic Acid Hydrochloride

- Structure : Contains a 4-chlorophenyl and phenyl group in cis and trans configurations, respectively.

- Synthesis : Synthesized via 1,3-dipolar cycloaddition of (Z)-2-phenyl-4-phenylidene-5(4H)-oxazolone with p-chlorophenyl diazomethane (56% yield) .

- Key Difference : Chlorine substitution enhances electrophilicity but reduces metabolic stability compared to the parent compound.

rac-Milnacipran Acid Hydrochloride

- Structure : Racemic mixture of the carboxylic acid derivative of milnacipran.

- CAS : 105310-28-9 (same as target compound but differing in stereochemical purity).

- Key Difference : Racemic form may exhibit reduced efficacy due to enantiomeric competition at receptor sites .

Cyclopropane vs. Larger Cycloalkane Analogues

cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

cis-2-Aminocycloheptanecarboxylic Acid Hydrochloride

- Structure: Cycloheptane ring with amino and carboxylic acid groups.

- CAS : 1033756-97-6; Molecular Weight : 193.67 g/mol .

- Key Difference : Increased hydrophobicity and steric bulk limit blood-brain barrier penetration.

Pharmacologically Active Derivatives

Milnacipran Hydrochloride

- Structure : N,N-Diethylamide derivative of the target compound.

- CAS : 101152-94-7; Molecular Formula : C₁₅H₂₂N₂O·HCl .

- Pharmacology: SNRI with balanced affinity for serotonin (5-HT) and norepinephrine (NE) transporters (Ki: 5-HT = 100 nM, NE = 200 nM) .

- Dosage : 50 mg twice daily for fibromyalgia .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Stereochemical Specificity: The cis configuration of the target compound is essential for binding to monoamine transporters, as shown by the inactivity of trans isomers in SNRI assays .

Metabolic Stability : Cyclopropane derivatives exhibit higher metabolic stability than cycloheptane analogues due to reduced cytochrome P450 interactions .

Biological Activity

cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid hydrochloride (CAS Number: 105310-28-9) is a cyclopropane derivative with significant potential in pharmacology and organic chemistry. Its unique structure, featuring a cyclopropane ring, an aminomethyl group, and a phenyl substituent, positions it as a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 227.69 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 105310-28-9 |

| Molecular Formula | CHClNO |

| Molecular Weight | 227.69 g/mol |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly the GABA receptors. Research indicates that its enantiomers exhibit different agonistic and antagonistic properties at GABA receptors:

- (+)-CAMP : Acts as a potent agonist at homooligomeric GABA(C) receptors with an approximate dissociation constant of 40 µM.

- (-)-CAMP : Demonstrates weak antagonistic activity at both GABA(A) and GABA(C) receptors, with IC values around 900 µM for GABA(C) receptors .

These interactions suggest that the compound may modulate neurotransmission, making it a candidate for further pharmacological development.

Neuropharmacology

The compound's structural features allow it to mimic neurotransmitters, particularly GABA, suggesting potential applications in treating neurological disorders. Studies have shown that derivatives of this compound can influence synaptic transmission and may be beneficial in conditions such as anxiety and depression .

Case Studies

- GABA Receptor Modulation : A study investigated the effects of cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid on Xenopus laevis oocytes expressing GABA receptors. Results indicated that the compound could effectively modulate receptor activity, providing insights into its potential therapeutic roles in neuropharmacology .

- Synthesis and Derivative Analysis : Research into the synthesis of related cyclopropane derivatives has demonstrated that modifications to the aminomethyl group can enhance receptor selectivity and potency. This opens avenues for developing more targeted therapies based on the parent compound .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| cis-2-Aminomethylcyclopropane carboxylic acid | Cyclopropane derivative | Moderate GABA receptor interaction |

| trans-2-Phenylcyclopropylamine | Cyclopropane derivative | Monoamine oxidase inhibitor |

This comparison highlights the distinct pharmacological profiles that can arise from variations in structure.

Q & A

Q. Table 1: Key Synthetic Intermediates

| Intermediate CAS | Role in Synthesis | Reference |

|---|---|---|

| 69160-56-1 | Precursor for cyclopropane functionalization | |

| 105310-75-6 | Protected amine intermediate |

Basic: Which analytical techniques are critical for confirming the stereochemical configuration of this compound?

Methodological Answer:

- X-ray crystallography : Definitive confirmation of absolute configuration (e.g., distinguishing cis from trans isomers) .

- NMR spectroscopy : Use NOESY or ROESY to observe spatial proximity of protons (e.g., cyclopropane ring protons and aminomethyl group) .

- Chiral HPLC : Compare retention times against enantiopure standards (e.g., Chiralpak AD-H column with hexane:isopropanol mobile phase) .

- Optical rotation : Measure specific rotation ([α]D) and compare with literature values for the active (1R,2S)-enantiomer .

Advanced: How can researchers resolve contradictions in reported IC₅₀ values for serotonin (5-HT) vs. norepinephrine (NE) reuptake inhibition?

Methodological Answer:

Discrepancies arise due to:

- Enantiomeric impurities : Even minor contamination with the inactive trans isomer can skew results. Validate enantiopurity via methods in FAQ 2 .

- Assay conditions :

- Cell-based vs. cell-free systems : Cell membranes may express auxiliary proteins affecting transporter binding. Use standardized HEK-293 cells expressing human 5-HT/NE transporters .

- Radioligand choice : Compare [³H]-imipramine (broad affinity) vs. [³H]-nisoxetine (NE-specific) to isolate target effects .

- Species variability : Human vs. rodent transporters exhibit differing binding kinetics. Use human-derived cell lines for translational relevance .

Q. Table 2: Example IC₅₀ Variability

| Study | 5-HT IC₅₀ (nM) | NE IC₅₀ (nM) | Notes |

|---|---|---|---|

| A | 120 | 90 | Rat synaptosomes |

| B | 200 | 70 | HEK-293 cells |

Advanced: What strategies mitigate compound degradation during in vivo pharmacokinetic studies?

Methodological Answer:

Degradation under physiological pH (e.g., gastric acid) can reduce bioavailability. Strategies include:

- Prodrug design : Introduce pH-sensitive protecting groups (e.g., ester prodrugs) that hydrolyze in target tissues .

- Formulation optimization : Use enteric coatings or lipid-based nanoemulsions to protect against acidic environments .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-UV monitoring to identify degradation products .

Advanced: How does the cyclopropane ring influence the compound’s conformational stability and receptor binding?

Methodological Answer:

The cyclopropane ring imposes:

- Structural rigidity : Restricts rotation of the aminomethyl and phenyl groups, stabilizing the active conformation for binding to monoamine transporters .

- Enhanced lipophilicity : Improves blood-brain barrier penetration (logP ~1.5–2.0) compared to non-cyclopropane analogs .

- Receptor docking studies : Molecular dynamics simulations show hydrogen bonding between the aminomethyl group and Asp75 in the human serotonin transporter (SERT) .

Basic: What are the critical parameters for validating a bioanalytical method (e.g., LC-MS/MS) to quantify this compound in plasma?

Methodological Answer:

- Linearity : Range of 1–1000 ng/mL with R² >0.98.

- Precision/accuracy : Intra-day/inter-day CV <15%, recovery >85% .

- Matrix effects : Assess ion suppression/enhancement using post-column infusion.

- LOD/LOQ : Typically 0.5 ng/mL and 1 ng/mL, respectively, using MRM transitions (e.g., m/z 283 → 154 for the parent ion) .

Advanced: How to address discrepancies in reported metabolic pathways across species?

Methodological Answer:

- In vitro models : Compare human liver microsomes (HLM) vs. rat hepatocytes to identify species-specific cytochrome P450 (CYP) involvement (e.g., CYP2D6 vs. CYP2C11) .

- Metabolite profiling : Use high-resolution LC-QTOF-MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

- Cross-species validation : Confirm findings in humanized transgenic mouse models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.